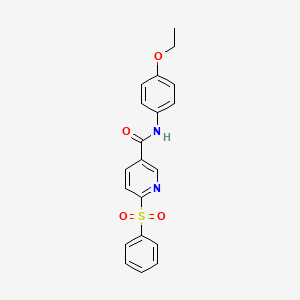
N-(4-ethoxyphenyl)-6-(phenylsulfonyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-6-(phenylsulfonyl)nicotinamide, also known as ESNIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ESNIC belongs to the class of nicotinamide derivatives, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
1. Apoptosis Induction and Anticancer Potential
N-(4-ethoxyphenyl)-6-(phenylsulfonyl)nicotinamide, as part of the N-phenyl nicotinamide class, has been identified as a potent inducer of apoptosis, especially in breast cancer cells. Structurally related compounds have demonstrated the ability to arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. These findings highlight their potential as novel anticancer agents, particularly due to their activity in paclitaxel-resistant, p-glycoprotein overexpressed cancer cells, indicating a possible role in overcoming drug resistance. The N-phenyl nicotinamides also exhibit inhibitory effects on microtubule polymerization, an essential feature of their anticancer action (Cai et al., 2003).
2. Role in Herbicidal Activity
Compounds structurally related to this compound have displayed significant herbicidal activity against specific weeds like Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed). These findings suggest the potential of such compounds in agricultural applications, particularly in the development of new herbicides targeting monocotyledonous weeds (Yu et al., 2021).
3. Antiprotozoal Activity
Nicotinamide derivatives, including this compound, have been studied for their antiprotozoal activity. Research has shown that certain analogues possess potent activity against protozoal infections such as Trypanosoma brucei rhodesiense (T. b. r.) and Plasmodium falciparum (P. f.), offering potential as therapeutic agents for diseases like sleeping sickness and malaria (Ismail et al., 2003).
Propiedades
IUPAC Name |
6-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-2-26-17-11-9-16(10-12-17)22-20(23)15-8-13-19(21-14-15)27(24,25)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGBMJNSFBLTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

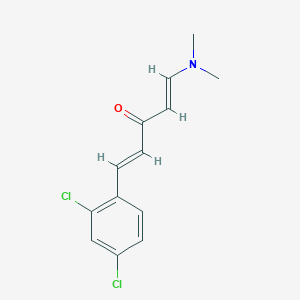
![5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid](/img/structure/B2487853.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)
![[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2487858.png)
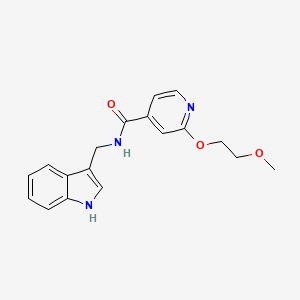
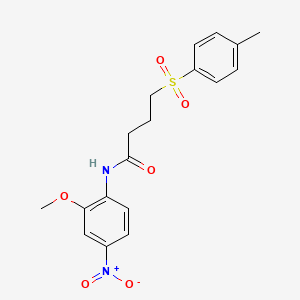
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)

![Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2487865.png)
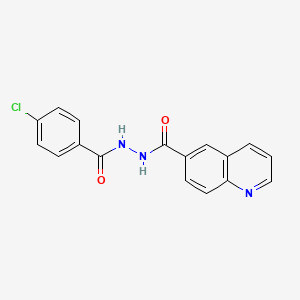
![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2487867.png)
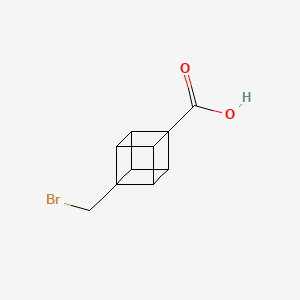
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487870.png)
![Methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B2487871.png)